N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a synthetic indole-derived oxoacetamide characterized by three key structural motifs:
- Indole core: Substituted at the 1-position with a 2-(morpholin-4-yl)-2-oxoethyl group and at the 3-position with a 2-oxoacetamide moiety.
- Cyclohexenylethyl chain: A hydrophobic substituent attached to the oxoacetamide nitrogen, likely influencing membrane permeability and target binding.
Characterization would involve NMR, high-resolution mass spectrometry (HRMS), and chromatographic purification .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c28-22(26-12-14-31-15-13-26)17-27-16-20(19-8-4-5-9-21(19)27)23(29)24(30)25-11-10-18-6-2-1-3-7-18/h4-6,8-9,16H,1-3,7,10-15,17H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMJNYUYORCKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:
Formation of the Cyclohexene Intermediate: The cyclohexene ring is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Indole Synthesis: The indole moiety is prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Morpholine Ring Formation: The morpholine ring is introduced through the reaction of diethanolamine with an appropriate alkylating agent.
Final Coupling: The final step involves coupling the cyclohexene, indole, and morpholine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its amide and carbonyl groups.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 hrs | Indole-3-acetic acid derivative, morpholine-4-ethylamine, cyclohexene-ethylamine | Reaction proceeds via protonation of the amide carbonyl, enhancing electrophilicity. |
| Basic hydrolysis | NaOH (2M), 80°C, 8 hrs | Sodium salt of oxoacetamide fragment, free morpholine | Base deprotonates the α-hydrogen, facilitating nucleophilic attack. |
Key Findings :
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Hydrolysis rates depend on steric hindrance from the cyclohexene and indole groups.
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Morpholine’s electron-donating effects stabilize intermediates during basic hydrolysis .
Nucleophilic Substitution
The morpholine-4-yl group and carbonyl moieties are susceptible to nucleophilic attack.
Observations :
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Steric bulk from the cyclohexene-ethyl chain reduces reactivity with larger nucleophiles.
-
Competition between morpholine’s lone pair donation and inductive effects influences reaction pathways .
Cross-Coupling Reactions
The indole moiety participates in palladium-catalyzed couplings.
| Reaction | Catalyst System | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Aryl boronic acids | 55–70% | |
| Buchwald-Hartwig amidation | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | 40–50% |
Mechanistic Notes :
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The indole’s C3 position is most reactive due to conjugation with the electron-withdrawing oxoacetamide group .
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Morpholine’s coordination to palladium moderates catalyst activity .
Cycloaddition Reactions
The cyclohexene subunit enables Diels-Alder reactivity.
Structural Insights :
-
Electron-rich cyclohexene acts as a diene, while the oxoacetamide group polarizes the π-system .
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Morpholine’s steric bulk influences transition-state geometry .
Oxidation and Reduction
Targeted redox transformations highlight the compound’s versatility.
Challenges :
-
Over-oxidation of the morpholine ring occurs with strong oxidants (e.g., KMnO₄) .
-
Catalytic hydrogenation of the cyclohexene double bond requires high pressures (>5 atm).
Solvent and pH Effects
Reactivity is highly solvent- and pH-dependent:
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Group | Reactivity | Dominant Reaction |
|---|---|---|
| α-Ketoamide | High | Nucleophilic addition, reduction |
| Morpholine-4-yl | Moderate | Ligand exchange, coordination |
| Cyclohexene | Low (unless activated) | Diels-Alder, hydrogenation |
| Indole C3 | Moderate | Electrophilic substitution, cross-coupling |
Degradation Pathways
Stability studies reveal major degradation routes:
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Thermal degradation (≥150°C): Scission of the morpholine-ethyl bond, forming quinazoline derivatives .
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Photodegradation (UV light): [2+2] Cycloaddition between indole and cyclohexene groups, yielding dimeric products .
Unresolved Challenges
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds structurally related to N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide. For instance, derivatives of indole and morpholine have shown significant activity against various Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antimicrobial agents .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research has indicated that similar indole-based compounds can induce apoptosis in cancer cells through caspase-dependent mechanisms, highlighting their role in cancer therapy . For example, certain derivatives have been shown to inhibit cell proliferation in HepG2 liver cancer cells with notable IC50 values .
Case Study: Antimicrobial Evaluation
In a study focusing on antimicrobial agents, compounds related to this compound were tested against various pathogens. The results demonstrated effective inhibition zones, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting that modifications to the indole structure could enhance antimicrobial efficacy .
Case Study: Anticancer Mechanisms
Another investigation explored the mechanisms by which similar compounds induce apoptosis in cancer cells. The study revealed that these compounds could activate caspases and lead to PARP cleavage, indicating their potential as therapeutic agents in oncology . This highlights the importance of further research into their mechanisms of action.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The morpholinyl group in the target compound and E244-0506 may enhance solubility compared to purely hydrophobic analogs (e.g., adamantane derivatives) .
- Cyclohexenyl’s partial unsaturation could improve conformational flexibility and binding to hydrophobic pockets vs. rigid adamantane .
Synthetic Complexity :
- Adamantane derivatives require multi-step functionalization of the bulky adamantane core , whereas cyclohexenyl analogs (target compound) may simplify synthesis.
Antimicrobial Activity :
- Fluorobenzyl-substituted indole-oxoacetamides () show antimicrobial effects, suggesting the target compound’s indole core and oxoacetamide moiety are pharmacophoric elements .
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Indole Substitution : C-3 oxoacetamide is critical for activity across analogs (e.g., ). Substitution at C-1 with morpholinyl-oxoethyl (target compound) may optimize target engagement vs. simpler alkyl chains .
- Morpholine vs. Piperidine : highlights piperidine-containing analogs (e.g., compound 7b) with 68–71% yields, but morpholine’s oxygen atoms may improve pharmacokinetics .
Challenges and Opportunities
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃ |
| Molecular Weight | 341.39 g/mol |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
| CAS Number | Not available |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth. For instance, a related compound was shown to inhibit the enhancer of zeste homolog 2 (EZH2), a target in cancer therapy, leading to reduced proliferation in cancer cell lines .
Neuroprotective Effects
Research has also suggested potential neuroprotective effects attributed to the morpholine moiety present in the compound. Morpholine derivatives have been studied for their ability to enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and neurodegeneration.
- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal survival.
- Oxidative Stress Reduction : The presence of antioxidant properties could help mitigate cellular damage caused by free radicals.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer activity of a series of indole-based compounds, including derivatives similar to N-[2-(cyclohexen-1-yl)ethyl] derivatives. The results demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong potential for therapeutic application .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of morpholine-containing compounds. The findings revealed that these compounds could significantly reduce neuronal apoptosis in models of oxidative stress, suggesting their potential use in treating neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes and purification strategies for achieving high yields of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide?
Methodological Answer: A stepwise approach is critical for synthesizing this compound. Key steps include:
- Indole functionalization : Introduce the morpholin-4-yl-oxoethyl group at the 1-position of indole via alkylation, using reagents like 2-chloroacetyl chloride and morpholine under basic conditions (Na₂CO₃ or Et₃N) .
- Oxoacetamide coupling : React the indole intermediate with 2-(cyclohex-1-en-1-yl)ethylamine using coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane.
- Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to isolate the product in high purity .
Q. Table 1: Example Synthesis Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Na₂CO₃, CH₂Cl₂, acetyl chloride | 58% | |
| Coupling | EDC/HOBt, DCM, RT | ~65–70% |
Q. Which spectroscopic and analytical techniques are essential for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, indole C3 protons typically resonate at δ 7.1–7.4 ppm, while morpholine protons appear as broad singlets near δ 3.3–3.6 ppm .
- X-ray Crystallography : Resolve ambiguities in stereochemistry and confirm intramolecular interactions (e.g., hydrogen bonding) using SHELXL refinement .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI/APCI(+) modes) with observed peaks matching calculated [M+H]⁺ or [M+Na]⁺ .
Advanced Research Questions
Q. How can discrepancies between NMR and X-ray crystallography data in structural assignments be resolved?
Methodological Answer:
- Advanced NMR Techniques : Employ 2D experiments (e.g., ¹H-¹³C HSQC, HMBC) to correlate indole and morpholine protons with adjacent carbons. For example, HMBC can confirm connectivity between the oxoacetamide carbonyl (δ 168–170 ppm) and indole C3 .
- SHELX Refinement : Use SHELXL to refine crystallographic data, adjusting thermal parameters and validating bond lengths/angles against expected values. Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray) .
Q. Table 2: Key Crystallographic Parameters (Example)
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Bond length (C=O) | 1.21 Å | |
| R-factor | <0.05 |
Q. What experimental strategies are recommended for studying the compound’s bioactivity (e.g., enzyme inhibition)?
Methodological Answer:
- Target Selection : Prioritize kinases or tubulin-related targets due to structural similarity to known inhibitors (e.g., indole-oxoacetamide derivatives in ).
- Assay Design :
- Dose-Response Analysis : Optimize concentrations (1 nM–100 μM) and use nonlinear regression to calculate potency (GraphPad Prism) .
Q. How can reaction by-products be minimized during synthesis?
Methodological Answer:
- Stepwise Reagent Addition : Add acetyl chloride in two batches to control exothermic reactions and reduce side-product formation .
- Temperature Control : Maintain reaction temperatures below 25°C during alkylation to prevent indole decomposition.
- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry (e.g., 1.5 equivalents of morpholine) .
Q. What computational methods support the prediction of this compound’s physicochemical properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solubility and logP using software like Schrödinger Suite or GROMACS.
- Docking Studies : Predict binding modes to targets (e.g., tubulin) using AutoDock Vina, guided by crystallographic data from related compounds .
Handling Data Contradictions
Q. How should researchers address conflicting bioactivity data across different assay platforms?
Methodological Answer:
- Cross-Validation : Replicate assays in orthogonal systems (e.g., FP + SPR for binding affinity).
- Statistical Analysis : Apply ANOVA to assess variability between platforms, with p<0.05 indicating significance.
- Artifact Checks : Include negative controls (e.g., DMSO-only) to rule out solvent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
